molecular formula C10H12O3 B14236887 Propanal, 3-(4-methoxyphenoxy)- CAS No. 479192-15-9

Propanal, 3-(4-methoxyphenoxy)-

Cat. No.: B14236887
CAS No.: 479192-15-9
M. Wt: 180.20 g/mol
InChI Key: PJDKUKYZNSVDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 3-(4-methoxyphenoxy)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-(but-3-en-1-yloxy)-4-methoxybenzene with ozone in methanol at -42°C, followed by treatment with dimethylsulfide in methanol at -42 to 20°C for 3 hours . Another method involves the reaction of β-(4-methoxyphenoxy)propionaldehyde ethylene acetal with water and acetic acid at 45°C for 5 hours .

Industrial Production Methods

The industrial production of Propanal, 3-(4-methoxyphenoxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-(4-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products Formed

    Oxidation: 3-(4-methoxyphenoxy)propanoic acid.

    Reduction: 3-(4-methoxyphenoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-(4-methoxyphenoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3-(4-methoxyphenoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: Similar structure but lacks the phenoxy group.

    3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-1-propanol: The aldehyde group is reduced to an alcohol.

Uniqueness

Propanal, 3-(4-methoxyphenoxy)- is unique due to the presence of both the aldehyde and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

479192-15-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(4-methoxyphenoxy)propanal

InChI

InChI=1S/C10H12O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-7H,2,8H2,1H3

InChI Key

PJDKUKYZNSVDSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.